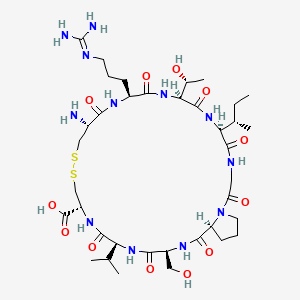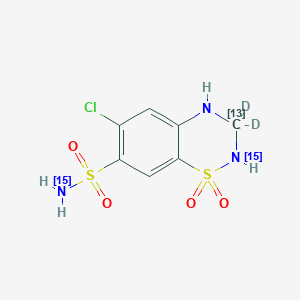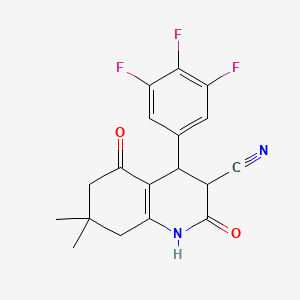
Sdh-IN-10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sdh-IN-10: is a potent inhibitor of succinate dehydrogenase, an enzyme that plays a crucial role in the tricarboxylic acid cycle and the mitochondrial electron transport chain. This compound exhibits significant antifungal activity, making it a valuable tool in both scientific research and potential agricultural applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sdh-IN-10 typically involves the preparation of quinolin-2(1H)-one analogues.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods often include the use of high-purity reagents and controlled reaction conditions to ensure the consistency and efficacy of the final product .
化学反应分析
Types of Reactions: Sdh-IN-10 primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkoxides and amines, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific substituents introduced during the synthesis.
科学研究应用
Chemistry: Sdh-IN-10 is used as a model compound to study the inhibition of succinate dehydrogenase, providing insights into the design of new inhibitors with enhanced efficacy .
Biology: In biological research, this compound is employed to investigate the role of succinate dehydrogenase in cellular metabolism and energy production. It is also used to study the effects of enzyme inhibition on cellular processes .
Medicine: While not used directly in clinical settings, this compound serves as a lead compound in the development of new antifungal agents. Its ability to inhibit succinate dehydrogenase makes it a potential candidate for treating fungal infections .
Industry: In the agricultural industry, this compound is explored for its potential as a fungicide. Its antifungal properties can help protect crops from fungal pathogens, thereby improving yield and quality .
作用机制
Sdh-IN-10 exerts its effects by binding to the active site of succinate dehydrogenase, thereby inhibiting its activity. This inhibition disrupts the tricarboxylic acid cycle and the mitochondrial electron transport chain, leading to a decrease in cellular energy production. The molecular targets include the flavoprotein subunit of succinate dehydrogenase, which is essential for its catalytic activity .
相似化合物的比较
- Carboxin
- Fluxapyroxad
- Boscalid
- Benzovindiflupyr
- Bixafen
- Penflufen
Comparison: Compared to these similar compounds, Sdh-IN-10 exhibits unique structural features that enhance its binding affinity and inhibitory activity against succinate dehydrogenase. For instance, the presence of specific substituents on the quinolinone core can significantly improve its antifungal efficacy. Additionally, this compound’s ability to form stable complexes with the enzyme makes it a promising candidate for further development .
属性
分子式 |
C18H15F3N2O2 |
|---|---|
分子量 |
348.3 g/mol |
IUPAC 名称 |
7,7-dimethyl-2,5-dioxo-4-(3,4,5-trifluorophenyl)-3,4,6,8-tetrahydro-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C18H15F3N2O2/c1-18(2)5-12-15(13(24)6-18)14(9(7-22)17(25)23-12)8-3-10(19)16(21)11(20)4-8/h3-4,9,14H,5-6H2,1-2H3,(H,23,25) |
InChI 键 |
IDYFQCNLLKHSDK-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC2=C(C(C(C(=O)N2)C#N)C3=CC(=C(C(=C3)F)F)F)C(=O)C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


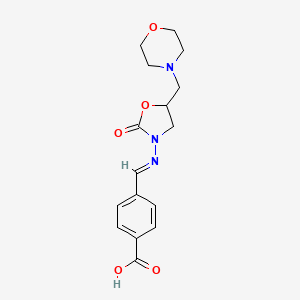
![N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide](/img/structure/B12385042.png)
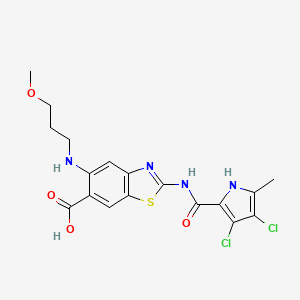
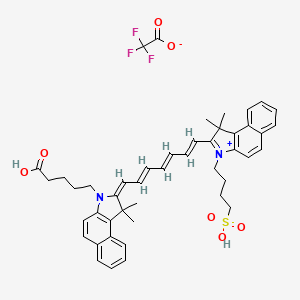
![(2S)-N-[(2S)-3-(4-fluorophenyl)-1-(naphthalen-1-ylmethylamino)-1-oxopropan-2-yl]-N'-[(2-methylpropan-2-yl)oxy]-2-(3-phenylpropanoylamino)butanediamide](/img/structure/B12385057.png)
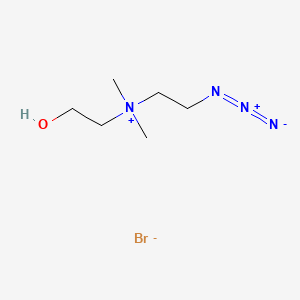
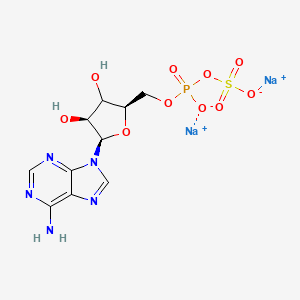
![2-amino-1-[6-[2-amino-5-(3-methylpyridin-4-yl)-1H-imidazol-4-yl]-2,3-dihydro-1,4-benzoxazin-4-yl]-2-methylpropan-1-one](/img/structure/B12385066.png)
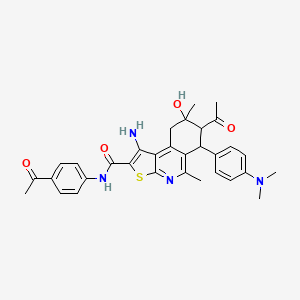
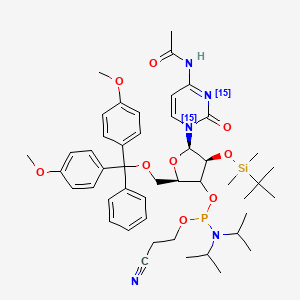
![2-Butyl-1-(oxolan-3-ylmethyl)imidazo[4,5-c]quinolin-4-amine](/img/structure/B12385089.png)
